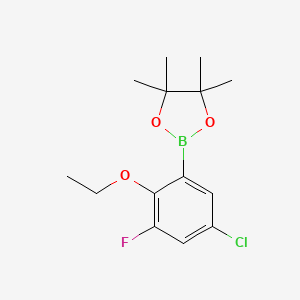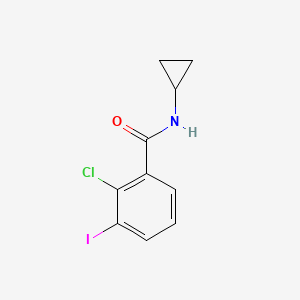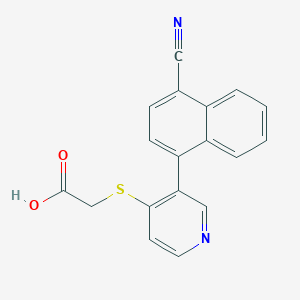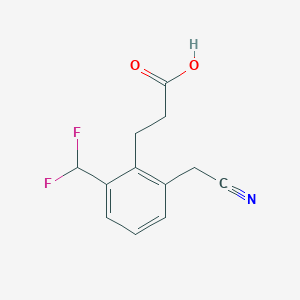
n2,n6-Bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N6-Bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide is a compound that has garnered significant interest in the field of coordination chemistry. This compound is known for its unique structural properties, which make it a valuable ligand in the formation of metal complexes. Its ability to stabilize reactive species and facilitate various catalytic processes has made it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-Bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with 2,6-diisopropylaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N2,N6-Bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Metal catalysts like palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N2,N6-Bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N2,N6-Bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide exerts its effects is primarily through its role as a ligand. It coordinates with metal ions to form stable complexes, which can then participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide: Similar structure but different coordination properties.
N,N’-Bis(2-pyridyl)pyridine-2,6-dicarboxamide: Different substituents on the pyridine ring.
N,N’-Bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamido: Similar ligand framework but different metal coordination behavior.
Uniqueness
N2,N6-Bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide is unique due to its ability to form highly stable metal complexes with a wide range of metals. This versatility makes it particularly valuable in catalysis and materials science .
Propiedades
Fórmula molecular |
C31H39N3O2 |
|---|---|
Peso molecular |
485.7 g/mol |
Nombre IUPAC |
2-N,6-N-bis[2,6-di(propan-2-yl)phenyl]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C31H39N3O2/c1-18(2)22-12-9-13-23(19(3)4)28(22)33-30(35)26-16-11-17-27(32-26)31(36)34-29-24(20(5)6)14-10-15-25(29)21(7)8/h9-21H,1-8H3,(H,33,35)(H,34,36) |
Clave InChI |
NSJYUOHQHJBSOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=CC=C3C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-](/img/structure/B14041174.png)
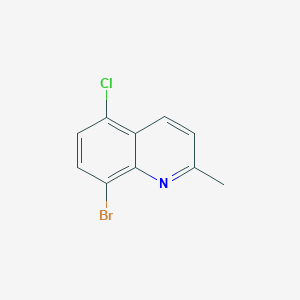
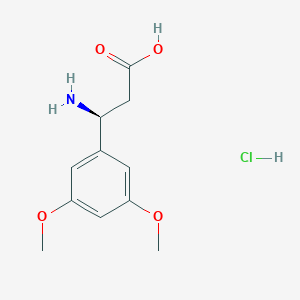

![2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl](/img/structure/B14041202.png)
